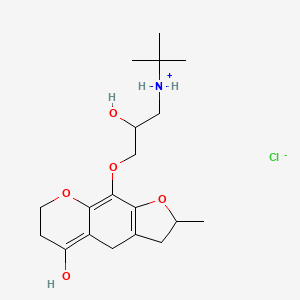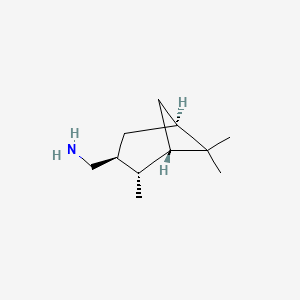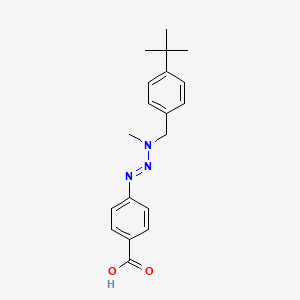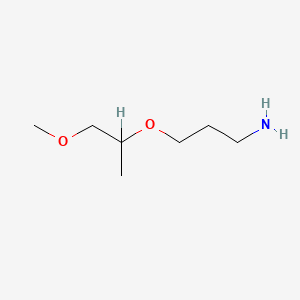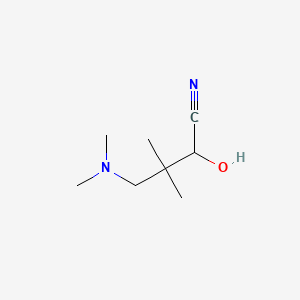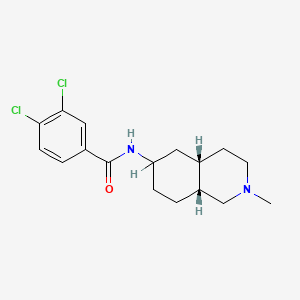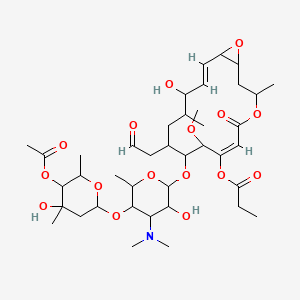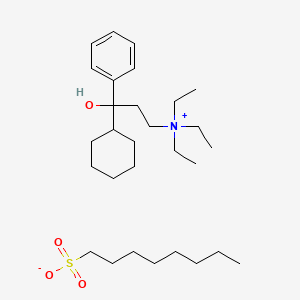
2-((4,5-Dihydro-3-methyl-5-oxo-1-(4-sulphophenyl)-1H-pyrazol-4-yl)azo)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4,5-Dihydro-3-methyl-5-oxo-1-(4-sulphophenyl)-1H-pyrazol-4-yl)azo)benzoic acid is a complex organic compound belonging to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is known for its application in various industrial processes, especially in the textile industry for dyeing purposes .
Métodos De Preparación
The synthesis of 2-((4,5-Dihydro-3-methyl-5-oxo-1-(4-sulphophenyl)-1H-pyrazol-4-yl)azo)benzoic acid typically involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The reaction conditions often require acidic or basic environments to facilitate the formation of the azo bond. Industrial production methods may involve large-scale batch processes where the reactants are mixed in reactors under controlled temperatures and pH levels .
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form different products depending on the conditions and reagents used.
Reduction: The azo bond can be reduced to form amines, which can further react to form other compounds.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium dithionite.
Aplicaciones Científicas De Investigación
2-((4,5-Dihydro-3-methyl-5-oxo-1-(4-sulphophenyl)-1H-pyrazol-4-yl)azo)benzoic acid has several scientific research applications:
Chemistry: Used as a dye in various analytical techniques to study reaction mechanisms and kinetics.
Biology: Employed in staining techniques to visualize cellular components under a microscope.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to bind to specific biological targets.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets. The azo group can undergo reduction in biological systems to form aromatic amines, which can interact with cellular components. The pathways involved include enzymatic reduction and subsequent binding to proteins or nucleic acids, leading to various biological effects .
Comparación Con Compuestos Similares
Similar compounds include other azo dyes such as Acid Black 1, Acid Red 14, and Acid Yellow 17. Compared to these compounds, 2-((4,5-Dihydro-3-methyl-5-oxo-1-(4-sulphophenyl)-1H-pyrazol-4-yl)azo)benzoic acid is unique due to its specific structural features and the presence of the sulphophenyl group, which imparts distinct chemical and physical properties .
Propiedades
Número CAS |
54480-58-9 |
|---|---|
Fórmula molecular |
C17H14N4O6S |
Peso molecular |
402.4 g/mol |
Nombre IUPAC |
2-[[3-methyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-yl]diazenyl]benzoic acid |
InChI |
InChI=1S/C17H14N4O6S/c1-10-15(19-18-14-5-3-2-4-13(14)17(23)24)16(22)21(20-10)11-6-8-12(9-7-11)28(25,26)27/h2-9,15H,1H3,(H,23,24)(H,25,26,27) |
Clave InChI |
ISIJLUXQMTWMLC-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C(=O)C1N=NC2=CC=CC=C2C(=O)O)C3=CC=C(C=C3)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1S,2S,3S)-2-(2-hydroxyethyl)-3-[(2R)-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]-2-methylcyclopentan-1-ol](/img/structure/B13767135.png)
